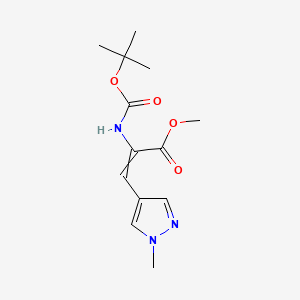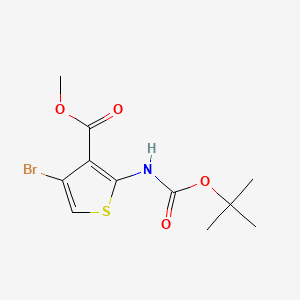
(3S,4R,5R)-1-Chloro-3,4,5,6-tetrahydroxy-2-hexanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4R,5R)-1-Chloro-3,4,5,6-tetrahydroxy-2-hexanone is a chlorinated sugar derivative This compound is characterized by its unique structure, which includes a chlorine atom and multiple hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R,5R)-1-Chloro-3,4,5,6-tetrahydroxy-2-hexanone typically involves the chlorination of a suitable sugar precursor. One common method involves the use of hydrochloric acid in the presence of a catalyst to introduce the chlorine atom into the sugar molecule. The reaction conditions often require controlled temperatures and pH levels to ensure the selective chlorination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where the sugar precursor is reacted with chlorine gas or hydrochloric acid under optimized conditions. The process may include steps for purification and isolation of the desired product to achieve high purity and yield.
化学反应分析
Types of Reactions
(3S,4R,5R)-1-Chloro-3,4,5,6-tetrahydroxy-2-hexanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the chlorine atom, resulting in the formation of a dechlorinated sugar derivative.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dechlorinated sugar derivatives.
Substitution: Formation of hydroxylated or aminated sugar derivatives.
科学研究应用
Chemistry
In chemistry, (3S,4R,5R)-1-Chloro-3,4,5,6-tetrahydroxy-2-hexanone is used as a building block for the synthesis of more complex molecules
Biology
The compound is studied for its potential biological activities. Its structural similarity to natural sugars makes it a candidate for investigating enzyme interactions and metabolic pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
Industrially, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (3S,4R,5R)-1-Chloro-3,4,5,6-tetrahydroxy-2-hexanone involves its interaction with specific molecular targets. The chlorine atom and hydroxyl groups enable the compound to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
(3S,4R,5R)-1-Bromo-3,4,5,6-tetrahydroxy-2-hexanone: Similar structure with a bromine atom instead of chlorine.
(3S,4R,5R)-1-Fluoro-3,4,5,6-tetrahydroxy-2-hexanone: Similar structure with a fluorine atom instead of chlorine.
(3S,4R,5R)-1-Iodo-3,4,5,6-tetrahydroxy-2-hexanone: Similar structure with an iodine atom instead of chlorine.
Uniqueness
The uniqueness of (3S,4R,5R)-1-Chloro-3,4,5,6-tetrahydroxy-2-hexanone lies in its specific reactivity and the nature of the chlorine atom. Chlorine provides distinct chemical properties compared to other halogens, influencing the compound’s reactivity and interactions with biological molecules.
属性
分子式 |
C6H11ClO5 |
|---|---|
分子量 |
198.60 g/mol |
IUPAC 名称 |
1-chloro-3,4,5,6-tetrahydroxyhexan-2-one |
InChI |
InChI=1S/C6H11ClO5/c7-1-3(9)5(11)6(12)4(10)2-8/h4-6,8,10-12H,1-2H2 |
InChI 键 |
VBGLFNMWEMGFTR-UHFFFAOYSA-N |
规范 SMILES |
C(C(C(C(C(=O)CCl)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


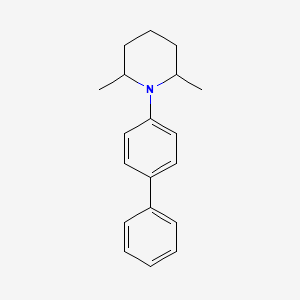
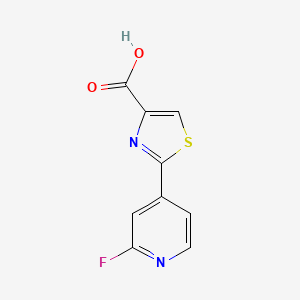
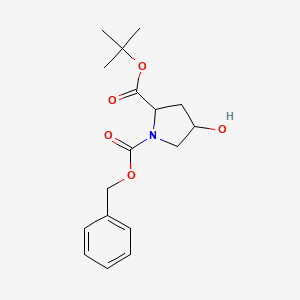
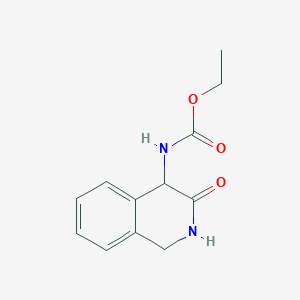
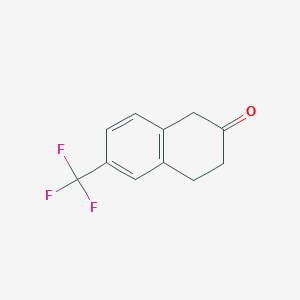
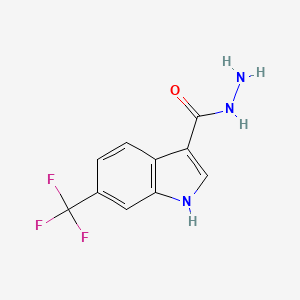
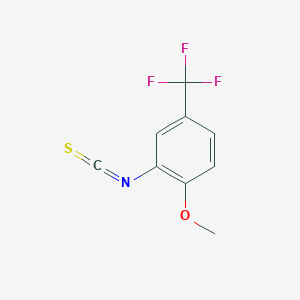
![(6-Bromobenzo[c]isoxazol-3-yl)methanol](/img/structure/B13681201.png)
![(1R,2S,5S)-rel-Bicyclo[3.1.0]hexan-2-ol](/img/structure/B13681207.png)
![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-8'-carboxylate hydrochloride](/img/structure/B13681215.png)

![Ethyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B13681221.png)
